REACTION_CXSMILES
|
[Cl-].[CH2:2]([O:6][C:7](=[O:10])[CH2:8][NH3+:9])[CH2:3][CH2:4][CH3:5].C(N(CC)CC)C.[CH2:18]([O:20][C:21](=[O:27])[C:22](OCC)=[O:23])[CH3:19]>C(O)C>[CH2:18]([O:20][C:21](=[O:27])[C:22]([NH:9][CH2:8][C:7]([O:6][CH2:2][CH2:3][CH2:4][CH3:5])=[O:10])=[O:23])[CH3:19] |f:0.1|
|
Name
|
2-Butoxy-2-oxoethanaminium chloride
|
Quantity
|
573.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)OC(C[NH3+])=O
|
Name
|
|
Quantity
|
415 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with two 4 L portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The next day the reaction was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)NCC(=O)OCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 151.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |